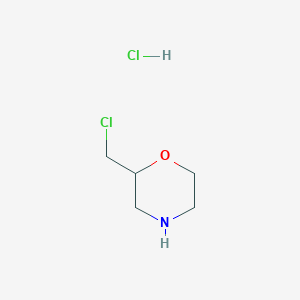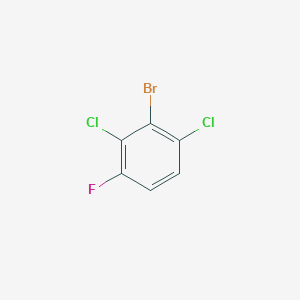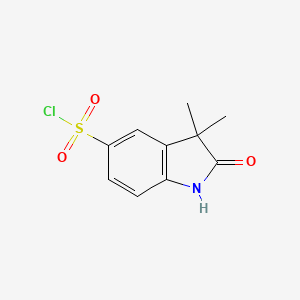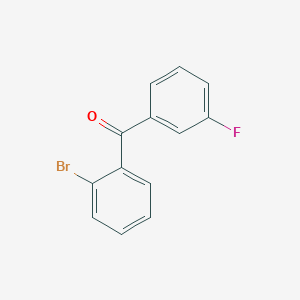![molecular formula C6H4BrF3N2O2 B1288396 [4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1006319-26-1](/img/structure/B1288396.png)
[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Descripción general
Descripción
The compound of interest, "[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid," is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of bromo and trifluoromethyl substituents suggests that this compound could exhibit unique chemical and physical properties, as well as biological activity. The papers provided do not directly discuss this compound but offer insights into the synthesis, reactivity, and characterization of structurally related compounds.
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves multi-step reactions, including bromination, condensation, and various other transformations. For instance, the synthesis of 3-(4-bromo-1-hydroxynaphthalen-2-yl)-5-aryl-1-substituted-pyrazoles involves the suspension of precursor compounds in DMSO, followed by the addition of iodine and refluxing, which is a common technique in the synthesis of brominated compounds . Another related synthesis method for (4-trifluoromethylphenyl)acetic acid includes diazotization, the Grignard reaction, and the Wolff-Kishner-Huang reduction, indicating the complexity and versatility of synthetic routes for such compounds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR and IR spectroscopy. These techniques provide detailed information about the electronic environment of atoms within the molecule and the functional groups present. For example, the structure of synthesized pyrazole compounds was established by elemental analysis, IR, NMR, and mass spectra . Such analytical techniques would be essential for confirming the structure of "[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid" as well.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including acylation, cyclization, and multi-component transformations. The Friedel–Crafts acetylation of hydroxy-6H-dibenzo[b,d]pyrans with acetic acid in the presence of boron trifluoride is an example of how acylation can be directed to specific positions on a ring system . Additionally, the reaction of amino-substituted pyrazole acetic acids with formyl and acetyl electrophiles can lead to unexpected products, demonstrating the sensitivity of these compounds to reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their functional groups and molecular structure. For example, the presence of a bromo substituent can increase the density and boiling point of the compound, while a trifluoromethyl group can introduce significant electronegativity and affect the compound's reactivity. The synthesized compounds often show excellent antimicrobial activities, indicating potential applications in the biomedical field . Additionally, the electrochemical properties of these compounds can be exploited for multicomponent transformations, as seen in the synthesis of isoxazolone derivatives .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Research into the chemical synthesis and characterization of pyrazole derivatives, including compounds similar to [4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, reveals a broad spectrum of activities. For instance, the synthesis of 3-(4-bromo-1-hydroxynaphthalen-2-yl)-5-aryl-1-substituted-pyrazoles has been demonstrated, showcasing antimicrobial activities (Sherkar & Bhandarkar, 2015). Similarly, studies on the synthesis and crystal structures of N-substituted pyrazolines provide insights into the molecular configurations of these compounds (Loh et al., 2013).
Corrosion Inhibition
Pyrazoline derivatives have been explored for their potential as corrosion inhibitors for mild steel in acidic media. Experimental and computational studies reveal that these compounds can enhance the resistance of mild steel to corrosion, offering high inhibition efficiency and suggesting a mechanism involving physical and chemical adsorption on the metal surface (Lgaz et al., 2020; Lgaz et al., 2018).
Antimicrobial Activities
The synthesis of pyrazoline and pyrazol derivatives often targets the evaluation of their antimicrobial properties. Novel aryl hydrazone pyrazoline-5-ones containing thiazole moiety have been synthesized and assessed for antimicrobial activity, revealing compounds with significant effectiveness against various bacterial and fungal strains (Reddy et al., 2013).
Tuberculostatic Activity
The exploration of trifluoromethyl-substituted pyrazolines for their tuberculostatic activity highlights the therapeutic potential of these compounds. A one-pot synthesis approach has been developed to prepare 3-trifluoromethyl-substituted 4-nitrosopyrazolines and pyrazoles, which have shown considerable activity against tuberculosis (Khudina et al., 2010).
Safety and Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, eye protection, face protection, and washing with plenty of soap and water if in contact with skin . If inhaled and breathing becomes difficult, it is advised to remove to fresh air and keep at rest in a position comfortable for breathing .
Mecanismo De Acción
Mode of Action
The mode of action of this compound is also not well-understood at this time. It’s possible that the compound could interact with its targets through covalent bonding, given the presence of the acetic acid moiety. The bromine and trifluoromethyl groups could also play a role in its interactions with targets, potentially enhancing the compound’s binding affinity or selectivity .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it could potentially be involved in pathways related to the metabolism of pyrazoles or acetic acid derivatives. This is purely speculative and would need to be confirmed through experimental studies .
Propiedades
IUPAC Name |
2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O2/c7-3-1-12(2-4(13)14)11-5(3)6(8,9)10/h1H,2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMGWXGYXKPKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201213606 | |
| Record name | 4-Bromo-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |
CAS RN |
1006319-26-1 | |
| Record name | 4-Bromo-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006319-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



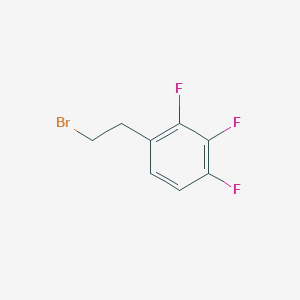
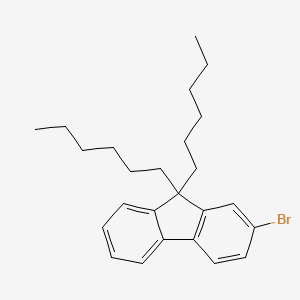
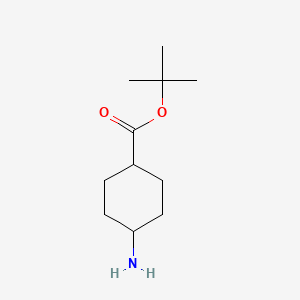
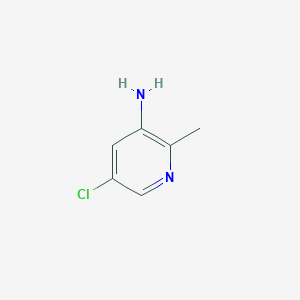
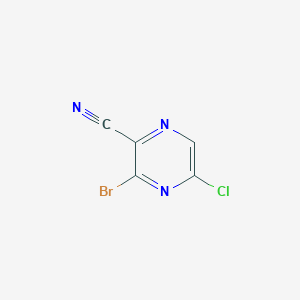
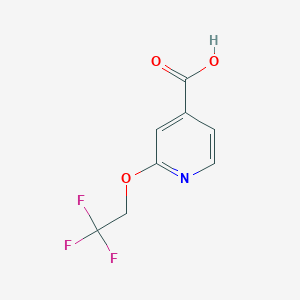
![Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B1288350.png)
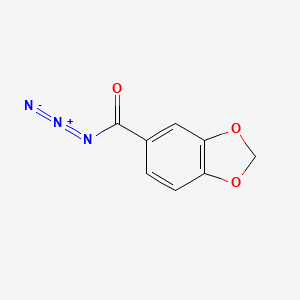
![3-[4-(Benzyloxy)phenyl]-3-hydroxypropanoic acid](/img/structure/B1288361.png)
![1-Azaspiro[4.4]nonane](/img/structure/B1288362.png)
